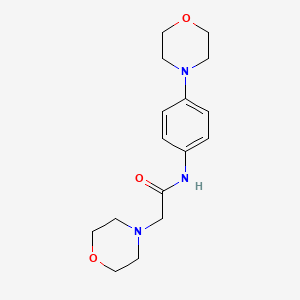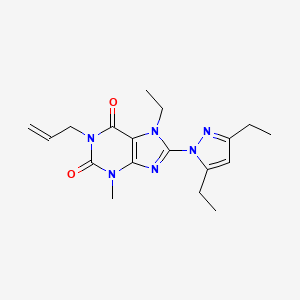![molecular formula C5H5F5OS B2403867 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one CAS No. 69531-84-6](/img/structure/B2403867.png)
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one” is a chemical compound with the CAS Number: 69531-84-6 . It has a molecular weight of 208.15 . The IUPAC name for this compound is S-(2,2,3,3,3-pentafluoropropyl) ethanethioate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5F5OS/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available at the moment .Aplicaciones Científicas De Investigación
Crystallography and Polymorphism : Lennartson and McKenzie (2011) discovered that 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, a compound related to 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one, can form monoclinic crystals, demonstrating significant interactions in its crystallographic structure, which could have implications in materials science and crystal engineering (Lennartson & McKenzie, 2011).
Chemical Synthesis and Reactivity : Akhmetova et al. (2018) conducted research on the synthesis of bis(isoxazolylsulfanyl)alkanes, showing the potential for creating structurally novel compounds with possible applications in drug discovery and organic synthesis (Akhmetova et al., 2018).
Organic Compound Applications : Brel (2005) explored the synthesis of pentafluoro-λ6-sulfanyl-containing alkadienes, suggesting their use as monomers or intermediates in polymer and surface coating preparation, indicating their utility in material sciences and industrial applications (Brel, 2005).
Solvent Selectivity and Chemical Reactions : Chitra et al. (2012) studied the solvent-based selectivity in synthesizing certain sulfanyl ethanones, highlighting the importance of solvent choice in directing chemical reactions, which is crucial in chemical engineering and organic synthesis (Chitra, Paul, Muthusubramanian, & Manisankar, 2012).
Sulfonation Reactions : Cerfontain et al. (2010) examined the sulfonation of various alk-2-enes, providing insights into the reactivity and regioselectivity of these reactions. Such studies are fundamental to understanding chemical reactivity and designing new synthetic pathways (Cerfontain, Kramer, Schonk, & Bakker, 2010).
Catalysis and Organic Synthesis : Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing certain pyrazoles, demonstrating the potential of such catalysts in green chemistry and sustainable organic synthesis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Radical Chemistry and Synthesis : Chen, Kirchmeier, and Shreeve (1996) explored free radical addition reactions with perfluorinated olefins, leading to the synthesis of fluorinated sulfanes and alcohols. This research contributes to the field of radical chemistry and synthesis of fluorinated compounds (Chen, Kirchmeier, & Shreeve, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
S-(2,2,3,3,3-pentafluoropropyl) ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5OS/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIIXGLZIWCYND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023047 |
Source


|
| Record name | S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69531-84-6 |
Source


|
| Record name | S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2403784.png)

![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)

![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)